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Uridine monophosphate-uridine

Chemical identity Nomenclature verification Quality control

Uridylyl-(3′,5′)-uridine (UpU, CAS 2415-43-2) is the definitive minimal substrate for ribonuclease mechanism studies, RNA phosphodiester chemistry, and oligonucleotide therapeutic stability benchmarking. Unlike commonly mis-ordered uridine-5′-monophosphate (UMP, CAS 58-97-9), UpU contains the essential 3′,5′-phosphodiester linkage and adjacent 2′-hydroxyl nucleophile required for transesterification and hydrolysis assays. With a pH-independent isomerization rate of ~1×10⁻⁹ s⁻¹, UpU provides the lowest-background baseline for evaluating artificial ribonucleases and quantifying kinetic thio-effects in antisense/siRNA backbone modifications. Its homo-uridine composition eliminates base-stacking heterogeneity, making it the cleanest model for RNA conformational analysis by NMR and CD. Verify you are ordering the dinucleotide, not the mononucleotide.

Molecular Formula C18H23N4O14P
Molecular Weight 550.4 g/mol
CAS No. 2415-43-2
Cat. No. B1615102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUridine monophosphate-uridine
CAS2415-43-2
SynonymsUp-U
UpU
uridine monophosphate-uridine
uridylyl(3'-5')uridine
Molecular FormulaC18H23N4O14P
Molecular Weight550.4 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=CC(=O)NC4=O)CO)O)O
InChIInChI=1S/C18H23N4O14P/c23-5-7-14(13(28)16(34-7)22-4-2-10(25)20-18(22)30)36-37(31,32)33-6-8-11(26)12(27)15(35-8)21-3-1-9(24)19-17(21)29/h1-4,7-8,11-16,23,26-28H,5-6H2,(H,31,32)(H,19,24,29)(H,20,25,30)/t7-,8-,11-,12-,13-,14-,15-,16-/m1/s1
InChIKeyKXSPLNAXPMVUEC-NCOIDOBVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Uridine Monophosphate-Uridine (CAS 2415-43-2) Procurement Guide: What Buyers Must Know Before Ordering This Dinucleoside Monophosphate


Uridine monophosphate-uridine (CAS 2415-43-2) is a dinucleoside monophosphate in which two uridine residues are joined by a 3′,5′-phosphodiester linkage; it is correctly named uridylyl-(3′,5′)-uridine, abbreviated UpU or UU [1]. Despite its commercial name, this compound is not a mixture of uridine monophosphate (UMP, CAS 58-97-9) and uridine, but a single, covalently linked dinucleotide entity with molecular formula C₁₈H₂₃N₄O₁₄P and molecular weight 550.37 g·mol⁻¹ . It is classified as a dinucleotide derivative and is employed extensively as a defined substrate and model compound in studies of RNA phosphodiester chemistry, ribonuclease mechanism, and RNA–protein interaction [2].

Uridine Monophosphate-Uridine (CAS 2415-43-2): Why UMP, Poly(U), or Heterodinucleoside Monophosphates Cannot Substitute


The ambiguous commercial name 'uridine monophosphate-uridine' often leads to procurement errors in which researchers inadvertently order uridine-5′-monophosphate (UMP, CAS 58-97-9) — a single nucleotide — expecting the dinucleoside monophosphate UpU. UMP cannot serve as a model for the internucleosidic 3′,5′-phosphodiester bond; it lacks the 2′-hydroxyl nucleophile on an adjacent ribose ring that is essential for the transesterification and hydrolysis reactions that UpU is used to study [1]. Similarly, polyuridylic acid (poly(U)), although composed of uridine residues, exhibits different kinetic behaviour: under alkaline conditions the hydrolysis rates of poly(U) and 3′,5′-UpU are equal, but under acidic and neutral conditions the polymeric substrate shows distinct pH–rate profiles because of secondary structure and multi-site effects absent in the discrete dimer [2]. Heterodinucleoside monophosphates such as ApU or GpU introduce purine bases that alter base-stacking interactions and metal-ion binding geometries, changing both uncatalysed and enzyme-catalysed cleavage rates compared to the homo-uridine UpU scaffold [3].

Uridine Monophosphate-Uridine (CAS 2415-43-2): Quantitative Head-to-Head Differentiation Evidence Versus Closest Analogs


Structural Identity: UpU Is a Single Covalent Dinucleoside Monophosphate, Not a Mixture of UMP and Uridine

The commercial name 'uridine monophosphate-uridine' obscures the fact that CAS 2415-43-2 is a single chemical entity — uridylyl-(3′,5′)-uridine (UpU) — featuring a covalent 3′,5′-phosphodiester bridge between two uridine residues [1]. In contrast, uridine-5′-monophosphate (UMP, CAS 58-97-9) is a mononucleotide with a single uridine base and a 5′-phosphate group (molecular weight 324.18 g·mol⁻¹ vs 550.37 g·mol⁻¹ for UpU) [2]. A simple 1:1 physical mixture of UMP and uridine would have a different HPLC retention profile, UV spectrum, and intramolecular hydrogen-bonding pattern compared to the covalently linked UpU dimer. This distinction is critical for procurement because suppliers may list the compound under either name; verifying the CAS number 2415-43-2 and the molecular formula C₁₈H₂₃N₄O₁₄P is essential to avoid receiving the wrong chemical .

Chemical identity Nomenclature verification Quality control

Hydrolytic Stability: UpU vs. Phosphoromonothioate Analog — Sulfur Substitution Stabilizes the Phosphodiester Bond by >10-Fold Under Acidic Conditions

The hydrolytic stability of the native 3′,5′-UpU phosphodiester linkage has been quantitatively compared with that of its diastereomeric phosphoromonothioate analogs, (Sₚ)- and (Rₚ)-3′,5′-Up(s)U. Under acidic conditions (H₀ ≈ −0.69), replacing one nonbridging phosphate oxygen of UpU with sulfur stabilizes the phosphodiester bond by more than one order of magnitude (i.e., >10-fold rate reduction) [1]. Under alkaline conditions (pH > 8), the hydroxide-ion-catalysed hydrolysis of the phosphorodithioate analog 3′,5′-Up(s)₂U proceeds at 37% and 53% of the rate of (Sₚ)- and (Rₚ)-3′,5′-Up(s)U, respectively, while the overall hydrolytic stability of 3′,5′-Up(s)₂U is comparable to that of 3′,5′-UpU except at pH < 2 [2]. These data establish UpU as the baseline unmodified scaffold against which the kinetic effects of sulfur substitution — and by extension other phosphate modifications — must be measured.

RNA model chemistry Hydrolytic stability Phosphorothioate comparison

Metal-Ion-Catalysed Cleavage: UpU Half-Life Is 5.1× Longer Than ApA Under Identical Tm(III) Conditions

Rare-earth metal ions catalyse the hydrolysis of dinucleoside monophosphates at unprecedented rates. Under identical conditions (0.01 M Tm(III), pH 8, 30 °C), uridylyl-(3′,5′)-uridine (UpU) exhibits a half-life of 51 minutes, whereas adenylyl-(3′,5′)-adenosine (ApA) is hydrolysed with a half-life of only 10 minutes — a 5.1-fold difference [1]. This differential susceptibility arises from the distinct electronic and steric properties of the pyrimidine (uracil) vs. purine (adenine) base, which affect the binding geometry of the metal ion catalyst at the phosphodiester linkage. The slower cleavage of UpU makes it the preferred substrate when a wider dynamic range is needed for screening artificial ribonuclease activity or for studying catalysts with very high turnover rates that would saturate with the more labile ApA [2].

RNA hydrolysis Lanthanide catalysis Artificial ribonucleases

Enzymatic Cleavage Rate: Amino-Modified Dinucleoside Analog Cleaves 50–1000× Faster Than Unmodified UpU, Defining the Baseline for Mechanistic Studies

The unmodified 3′,5′-UpU serves as the essential kinetic baseline in studies of phosphodiester cleavage acceleration. Lain et al. (2013) synthesised a dinucleoside-3′,5′-phosphodiester model incorporating two aminomethyl functions at the 4′-position of the 3′-linked nucleoside and compared its hydrolytic behaviour directly with that of 3′,5′-UpU [1]. When the amino groups are protonated, cleavage and isomerization of the modified analog are pH-independent and 50–80 times as fast as the corresponding reactions of 3′,5′-UpU. When the amino groups are deprotonated, the cleavage reactions are up to 1000-fold faster than the pH-independent cleavage of UpU [2]. This 50–1000× acceleration range quantifies the contribution of electrostatic and hydrogen-bonding stabilization of the phosphorane intermediate by the pendant amino groups — a mechanistic insight that is only meaningful when measured against the unmodified UpU reference.

RNA cleavage mechanism Phosphorane intermediate Ribonuclease model

Isomerization Baseline: pH-Independent 3′,5′-to-2′,5′ Migration Rate of UpU Is ~1×10⁻⁹ s⁻¹ at 25 °C, the Slowest Among Common Dinucleoside Monophosphates

The spontaneous, uncatalysed isomerization of 3′,5′-UpU to its 2′,5′-isomer provides a fundamental kinetic floor for RNA phosphodiester chemistry. From data measured at 90 °C (7.3×10⁻⁷ s⁻¹) and 80 °C (2.5×10⁻⁷ s⁻¹), the pH-independent isomerization rate of UpU at 25 °C has been extrapolated to approximately 1×10⁻⁹ s⁻¹ [1]. Comparative kinetic studies of 2′,5′- and 3′,5′-dinucleoside monophosphates (UpU, UpA, ApU, ApA) over an acidity range from H₀ = −0.2 to H₋ = 12.4 at 363.2 K have shown that under pH-independent conditions (pH > 4), migration is considerably faster than phosphoester hydrolysis for all four dimers, but the absolute rates are influenced by the base moiety structure (purine vs pyrimidine) [2]. The exceptionally slow uncatalysed isomerization of UpU makes it the most sensitive baseline substrate for detecting weak catalytic activities.

RNA isomerization Phosphodiester migration Kinetic baseline

Commercial Purity Specification: BOC Sciences Supplies UpU at ≥95% AX-HPLC Purity, with Verified 98% HPLC Purity Available Through Independent Distributors

Commercial procurement of uridine monophosphate-uridine (CAS 2415-43-2) requires careful attention to purity specifications because the compound can be contaminated with uridine, UMP, or the 2′,5′-isomer if purification is inadequate. BOC Sciences lists this compound with a purity specification of ≥95% by AX-HPLC (anion-exchange HPLC) . ChemicalBook, an independent chemical database aggregating multiple supplier listings, reports typical purity of 98% by HPLC for this CAS number . In contrast, the commonly confused mononucleotide UMP (CAS 58-97-9) is routinely available at ≥99% purity from multiple suppliers, reflecting its simpler synthesis and purification. The ≥95–98% purity range for UpU, while adequate for most biochemical and mechanistic studies, means that researchers conducting highly sensitive kinetic measurements should request a certificate of analysis specifying the isomer ratio (3′,5′ vs 2′,5′) and residual uridine content.

Quality specification HPLC purity Procurement benchmark

Uridine Monophosphate-Uridine (CAS 2415-43-2): Evidence-Backed Application Scenarios Where This Specific Dinucleoside Monophosphate Is the Definitive Choice


Baseline Substrate for Artificial Ribonuclease Screening and Catalyst Development

The pH-independent isomerization rate of UpU (~1×10⁻⁹ s⁻¹ at 25 °C) and its 5.1× longer half-life versus ApA under Tm(III) catalysis (51 min vs 10 min) establish UpU as the most discriminating baseline substrate for evaluating artificial ribonucleases [1][2]. Catalysts that produce detectable rate enhancements above the 10⁻⁹ s⁻¹ background can be reliably identified without interference from rapid uncatalysed cleavage. The 50–1000× acceleration window defined by amino-modified analogs provides a quantitative scale for benchmarking novel catalytic motifs [3].

Reference Compound for Phosphodiester Modification Chemistry (Phosphorothioate, Boranophosphate, and Other Analogs)

The >10-fold stabilisation of the phosphodiester linkage by single sulfur substitution under acidic conditions, measured directly against unmodified UpU, makes this compound the indispensable reference for any study of phosphate-modified oligonucleotide stability [4]. Laboratories synthesising or testing antisense oligonucleotides, siRNA, or other oligonucleotide therapeutics with backbone modifications must use UpU as the unmodified control to quantify the kinetic thio-effect and to validate that observed stability differences are due to the modification rather than sequence context.

Defined Substrate for Ribonuclease Mechanism and Specificity Studies

RNase A catalysed hydrolysis of UpU has been characterised with pseudo-first-order rate constants (k′) that are independent of Mg²⁺ concentration between 0 and 10 mM, demonstrating that the divalent cation effect on RNA hydrolysis operates through substrate binding rather than enzyme interaction [5]. This well-characterised kinetic behaviour, combined with the availability of the 2′,5′-isomer for comparative studies, makes UpU the preferred minimal substrate for dissecting ribonuclease mechanism, for active-site titration, and for structure–activity relationship studies of ribonuclease inhibitors.

RNA Conformational Dynamics Model System

The homo-uridine composition of UpU eliminates confounding base–base stacking heterogeneity present in heterodinucleoside monophosphates such as ApU or GpU [6]. NMR and circular dichroism studies have used UpU as the simplest RNA backbone model to isolate the effects of temperature, ionic strength, and solvent on phosphodiester conformation without interference from purine–pyrimidine stacking preferences. Cyclized UpU derivatives have further been employed to engineer stable turn structures into oligonucleotides, demonstrating the translational relevance of conformational insights gained from this minimal system [7].

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